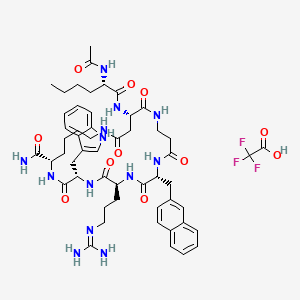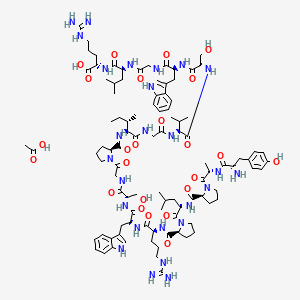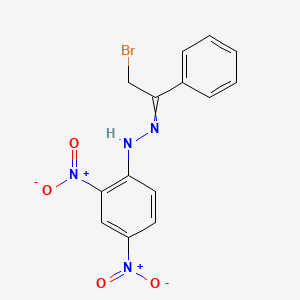![molecular formula C9H6N2O4 B14749595 Acetonitrile, [(4-nitrobenzoyl)oxy]- CAS No. 949-04-2](/img/structure/B14749595.png)
Acetonitrile, [(4-nitrobenzoyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile, [(4-nitrobenzoyl)oxy]- is a chemical compound with the molecular formula C₉H₆N₂O₄ It is known for its unique structure, which includes an acetonitrile group bonded to a 4-nitrobenzoyl group through an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(4-nitrobenzoyl)oxy]- typically involves the esterification of 4-nitrobenzoic acid with acetonitrile. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or acetonitrile itself, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of Acetonitrile, [(4-nitrobenzoyl)oxy]- may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the risk of side reactions and improves the overall yield .
Análisis De Reacciones Químicas
Types of Reactions
Acetonitrile, [(4-nitrobenzoyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester linkage can be hydrolyzed to yield 4-nitrobenzoic acid and acetonitrile.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Hydrolysis can be achieved using aqueous acid or base.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the acetonitrile group.
Major Products
Oxidation: 4-Aminobenzoic acid derivatives.
Reduction: 4-Nitrobenzoic acid and acetonitrile.
Substitution: Various substituted acetonitrile derivatives.
Aplicaciones Científicas De Investigación
Acetonitrile, [(4-nitrobenzoyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetonitrile, [(4-nitrobenzoyl)oxy]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ester linkage allows the compound to act as a prodrug, releasing the active 4-nitrobenzoic acid upon hydrolysis .
Comparación Con Compuestos Similares
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH₃CN.
4-Nitrobenzoic Acid: The parent compound of the 4-nitrobenzoyl group.
Benzonitrile: A related nitrile compound with a benzene ring.
Uniqueness
Acetonitrile, [(4-nitrobenzoyl)oxy]- is unique due to its combined features of the acetonitrile and 4-nitrobenzoyl groups.
Propiedades
Número CAS |
949-04-2 |
|---|---|
Fórmula molecular |
C9H6N2O4 |
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
cyanomethyl 4-nitrobenzoate |
InChI |
InChI=1S/C9H6N2O4/c10-5-6-15-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,6H2 |
Clave InChI |
AFVRPYZEBCGWGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















